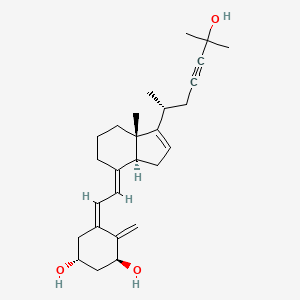

1,25-Dihydroxy-16-ene-23-yne-vitamin D3

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

118694-43-2 |

|---|---|

Molekularformel |

C27H38O3 |

Molekulargewicht |

410.6 g/mol |

IUPAC-Name |

(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H38O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-12,18,22,24-25,28-30H,2,7-9,13,15-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,24+,25+,27-/m1/s1 |

InChI-Schlüssel |

JKFZMIQMKFWJAY-RQJQXFIZSA-N |

SMILES |

CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Isomerische SMILES |

C[C@H](CC#CC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Kanonische SMILES |

CC(CC#CC(C)(C)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyme |

1,25(OH)2-16-ene-23-yne-D3 1,25-(OH)2-16ene-23yne-D3 1,25-dihydroxy-16-ene-23-yne-vitamin D3 1,25-dihydroxy-delta(16)-23-yne-vitamin D3 1alpha,25-dihydroxy-16-ene-23-yne-20-epi-vitamin D(3) 1alpha,25-dihydroxy-16ene, 23yne-vitamin D3 Ro 23-7553 Ro 23-7553, (3beta,5Z,7E)-isomer Ro-23-7553 |

Herkunft des Produkts |

United States |

Chemical Synthesis and Analog Generation

Established Synthetic Pathways for 1,25-Dihydroxy-16-ene-23-yne-vitamin D3

The total synthesis of this compound is most effectively achieved through a convergent synthetic approach. This strategy involves the separate synthesis of the A-ring and the CD-ring systems, which are then coupled together in the later stages of the synthesis. A prominent and widely utilized coupling reaction in this context is the Wittig-Horner reaction. nih.govendotherm-lsm.com

In this approach, a phosphine (B1218219) oxide precursor of the A-ring is reacted with a ketone functional group on the CD-ring fragment. The A-ring phosphine oxide is a versatile building block that can be synthesized from readily available starting materials like (S)-carvone in a multi-step process. acs.orgnih.gov The CD-ring fragment is synthesized to already contain the desired side-chain modifications, in this case, the 16-ene and 23-yne functionalities. The synthesis of such a CD-ring ketone can be accomplished from precursors like the Inhoffen-Lythgoe diol. rsc.orgmdpi.com

The key steps in a plausible synthetic pathway are:

Synthesis of the A-ring phosphine oxide: This typically involves a stereoselective synthesis to establish the correct stereochemistry of the hydroxyl groups at positions 1 and 3.

Synthesis of the CD-ring ketone: This part of the synthesis is more complex as it requires the construction of the hydrindane ring system and the elaboration of the side chain with the 16-ene and 23-yne moieties.

Wittig-Horner Coupling: The A-ring phosphine oxide and the CD-ring ketone are coupled to form the complete carbon skeleton of the vitamin D3 analogue.

Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the target molecule, this compound.

This convergent strategy offers significant advantages, including the ability to synthesize a variety of analogues by simply modifying either the A-ring or the CD-ring fragment before the coupling step.

Design Principles for Structural Modifications

The structural modification of this compound is a key strategy to modulate its biological activity, metabolic stability, and target selectivity. These modifications can be broadly categorized into A-ring modifications and side-chain modifications.

Modifications to the A-ring of vitamin D analogues can significantly impact their interaction with the vitamin D receptor (VDR) and metabolic enzymes. The introduction of substituents at the C-2 position has been a particularly fruitful area of research. For example, the introduction of a methyl group at the 2α-position has been shown to result in analogues with strong and unique biological profiles. Computational docking studies are often employed to predict how these modifications will affect the binding of the analogue to the VDR. rsc.org

| Modification | Rationale | Reference |

| 2α-Methyl substitution | Enhance VDR binding and biological activity | rsc.org |

| Introduction of nitrogen-linked substituents at C-2 | Explore novel interactions with the VDR | rsc.org |

Interactive Data Table: A-Ring Modifications Users can filter and sort the data by modification and rationale.

The side chain of vitamin D3 analogues plays a crucial role in determining their biological activity and metabolic fate. The modifications present in this compound, namely the 16-ene and 23-yne groups, were introduced to create an analogue that is resistant to metabolic degradation through the C-24 oxidation pathway. nih.gov This resistance to metabolism can lead to a longer biological half-life and potentially enhanced therapeutic effects.

Other significant side-chain modifications include:

20-epi: This modification, which involves inverting the stereochemistry at the C-20 position, can lead to analogues with altered biological activity profiles. The 20-epi analogue of this compound has also been synthesized and studied. nih.gov

Hexafluoro (B1673141): The introduction of hexafluoro groups, typically at the C-26 and C-27 positions, is another strategy to block metabolism and enhance the stability of the analogue.

Dihomo: The addition of two extra carbon atoms to the side chain (dihomo) can also influence the biological activity and metabolic profile of the resulting analogue.

| Modification | Rationale | Reference |

| 16-ene | Increase resistance to metabolic degradation | nih.gov |

| 23-yne | Increase resistance to metabolic degradation | nih.gov |

| 20-epi | Alter biological activity profile | nih.gov |

| Hexafluoro (C-26, C-27) | Block metabolism and enhance stability | |

| Dihomo | Influence biological activity and metabolic profile |

Interactive Data Table: Side-Chain Modifications Users can filter and sort the data by modification and rationale.

Derivatization Strategies for Enhanced Analytical or Biological Characterization

The analysis of vitamin D analogues in biological samples can be challenging due to their low concentrations and the presence of interfering substances. Derivatization is a chemical modification technique used to improve the analytical properties of these compounds, particularly for mass spectrometry (MS) based detection methods.

One common derivatization strategy involves the use of reagents that react with the conjugated diene system of the vitamin D molecule. For example, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a widely used derivatizing agent that reacts with the diene via a Diels-Alder reaction. This derivatization significantly increases the ionization efficiency of the vitamin D analogue, leading to enhanced sensitivity in LC-MS/MS analysis. The use of PTAD has been shown to increase the sensitivity of detection for seven vitamin D metabolites by 24- to 276-fold.

Another approach for enhancing biological characterization is the synthesis of labeled analogues, for instance, by incorporating deuterium atoms. These labeled compounds can be used as internal standards in quantitative assays, allowing for more accurate and precise measurements of the analogue's concentration in biological matrices.

| Derivatization Reagent/Method | Purpose | Analytical Technique |

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Increase ionization efficiency and sensitivity | LC-MS/MS |

| Deuterium labeling | Serve as an internal standard for quantification | Mass Spectrometry |

Interactive Data Table: Derivatization Strategies Users can filter and sort the data by reagent/method, purpose, and analytical technique.

Molecular Interactions with the Vitamin D Receptor Vdr

VDR Binding Affinity and Specificity

VDR-Retinoid X Receptor (RXR) Heterodimerization Dynamics

Upon ligand binding, the VDR undergoes a conformational change that promotes its heterodimerization with the retinoid X receptor (RXR). nih.gov This VDR-RXR heterodimer is the primary transcriptional regulator that binds to DNA. Research has indicated that vitamin D analogs with modifications in the side chain, such as the 16-ene-23-yne substitutions, confer distinct rate and equilibrium constants for VDR-RXR heterodimerization when compared to 1,25-dihydroxyvitamin D3. While the precise kinetic parameters for 1,25-Dihydroxy-16-ene-23-yne-vitamin D3 are not detailed in available literature, the altered dynamics suggest that the analog may influence the stability and/or formation rate of the heterodimer, which in turn could contribute to its unique biological activity profile.

Binding to Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer exerts its genomic effects by binding to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. nih.gov VDREs typically consist of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer (DR3-type element). The binding of the ligand-activated VDR-RXR complex to VDREs is a critical step in initiating gene transcription. Studies have shown that analogs like this compound, which exhibit altered VDR-RXR heterodimerization kinetics, also show distinct DNA binding properties. This suggests that the conformation induced by the analog in the VDR-RXR complex may affect its affinity and specificity for different VDREs, potentially leading to the differential regulation of a subset of target genes compared to 1,25-dihydroxyvitamin D3.

Modulation of VDR Conformation and Co-regulator Recruitment

The binding of a ligand to the VDR LBD induces significant conformational changes, most notably in the C-terminal activation helix (H12). This repositioning of H12 creates a surface for the recruitment of transcriptional co-regulators, which are essential for modulating gene expression. nih.gov

Interaction with Transcriptional Coactivators

The agonist-bound VDR-RXR heterodimer recruits a variety of coactivator proteins, such as the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-2, and SRC-3) and the vitamin D receptor-interacting protein (DRIP) complex (also known as Mediator). nih.govnih.gov These coactivators often possess histone acetyltransferase (HAT) activity or recruit other proteins with this function, leading to chromatin remodeling and transcriptional activation. The unique conformation induced by this compound is thought to enhance the recruitment of specific coactivators, which could explain its high potency in inducing cell differentiation. The specific profile of coactivators recruited by the analog-bound VDR may differ from that recruited by the natural hormone, contributing to its distinct biological effects.

Interaction with Transcriptional Corepressors

In the absence of a ligand, the VDR can be bound to corepressor molecules like the nuclear receptor corepressor (NCoR) and the silencing mediator of retinoic acid and thyroid hormone receptor (SMRT). nih.gov Upon agonist binding, these corepressors are typically displaced, allowing for the recruitment of coactivators. The efficiency with which an analog can induce this corepressor dismissal and subsequent coactivator recruitment is a key determinant of its transcriptional activity. While specific data on the interaction of this compound with corepressors is limited, its potent agonist activity suggests that it is highly effective at inducing the conformational changes necessary for corepressor release.

Comparative Analysis of VDR Binding and Activation Kinetics with 1,25-Dihydroxyvitamin D3

A direct, quantitative comparison of the binding and activation kinetics of this compound and 1,25-dihydroxyvitamin D3 is crucial for a complete understanding of the analog's enhanced potency. As previously mentioned, research has pointed to distinct rate and equilibrium constants for key molecular events when this analog is involved.

Below is a conceptual table summarizing the expected differences based on the available qualitative data. It is important to note that specific numerical values from head-to-head kinetic studies are not widely published.

| Molecular Event | 1,25-dihydroxyvitamin D3 | This compound | Inferred Difference |

| VDR Binding Affinity | High | Very High | The analog likely exhibits a higher affinity or a slower dissociation rate, leading to a more stable VDR-ligand complex. |

| VDR-RXR Heterodimer Formation | Standard Rate & Stability | Altered Rate & Stability | The analog may promote a faster and/or more stable formation of the heterodimer. |

| VDRE Binding | Standard Affinity & Kinetics | Potentially Higher Affinity & Altered Kinetics | The analog-induced conformation may enhance the binding of the VDR-RXR complex to VDREs. |

| Coactivator Recruitment | Efficient | Potentially More Efficient or Selective | The analog may lead to a more robust or prolonged recruitment of specific coactivators. |

| Corepressor Dismissal | Efficient | Likely Highly Efficient | The analog's potent agonist activity suggests a very effective displacement of corepressors. |

| Transcriptional Activation | Potent | Highly Potent | The cumulative effect of the preceding molecular events results in a greater transcriptional response for certain target genes. |

Cellular and Molecular Effects in in Vitro Systems

Regulation of Cell Proliferation

1,25-Dihydroxy-16-ene-23-yne-vitamin D3 has demonstrated notable antiproliferative effects in a range of normal and cancerous cell lines. Its activity is often compared to that of its parent compound, 1,25-dihydroxyvitamin D3.

Inhibition of Proliferation in Myeloid Leukemia Cell Lines (e.g., HL-60, U937)

This compound is a potent inhibitor of proliferation in myeloid leukemic cells. nih.gov In vitro studies have shown that this analog can effectively suppress the growth of these cancer cells. nih.gov While much of the detailed mechanistic work has been conducted with the parent compound, 1,25-dihydroxyvitamin D3, the 16-ene-23-yne analog is recognized for its strong antiproliferative capabilities. nih.gov For instance, 1,25-dihydroxyvitamin D3 has been shown to inhibit the proliferation of human promyelocytic leukemia HL-60 cells by down-regulating the gene expression of exportin-1 and exportin-t, which are crucial for the transport of mRNA and tRNA. researchgate.net In U937 monoblastic cells, the antiproliferative effects of 1,25-dihydroxyvitamin D3 are linked to cell cycle arrest in the G1 phase. mdpi.com

A related analog, 1α,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol (Ro24-5531), has been shown to be 10–100 times more potent than 1,25-dihydroxyvitamin D3 in inhibiting the proliferation of primary cultured cells from patients with acute myelogenous leukemia. aacrjournals.org

Interactive Data Table: Effect of Vitamin D Compounds on Myeloid Leukemia Cell Proliferation

| Compound | Cell Line | Effect | Potency Comparison |

| This compound | Myeloid Leukemic Cells | Potent Inhibition | - |

| 1,25-dihydroxyvitamin D3 | HL-60 | Inhibition | - |

| 1,25-dihydroxyvitamin D3 | U937 | Inhibition (G1 arrest) | - |

| 1α,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol | Acute Myelogenous Leukemia Cells | Inhibition | 10-100x more potent than 1,25(OH)2D3 |

Effects on Human Colon Cancer Cells

The antiproliferative action of this compound has been observed in human colon cancer cells. In a study using the human colon adenocarcinoma-derived CaCo-2 cell line, this analog, referred to as Ro 23-7553, significantly inhibited the incorporation of [3H]thymidine into cellular DNA at concentrations of 10-10 M and higher. nih.gov This indicates a potent inhibition of cell proliferation.

The study also highlighted that the antiproliferative efficacy of Ro 23-7553 was influenced by the extracellular calcium concentration. In a low calcium (0.25 mM) medium, Ro 23-7553 was more potent than 1,25-dihydroxyvitamin D3. nih.gov Notably, in a normal calcium (1.8 mM) medium, only Ro 23-7553 was able to inhibit the proliferation of CaCo-2 cells, demonstrating its strong and persistent antiproliferative effect. nih.gov Furthermore, treatment with Ro 23-7553 also stimulated alkaline phosphatase activity, suggesting an induction of differentiated functions alongside the reduction in neoplastic cell growth. nih.gov

Another study tested this compound (Ro 23-7553) and a related analog, 1α,25-dihydroxy-16-ene-24-oxo-vitamin D3, for their ability to inhibit growth in human colon cancer cells. These compounds displayed profound growth inhibitory effects in Caco-2 cell cultures. nih.gov

Effects on Human Breast Cancer Cell Lines

Vitamin D derivatives, in general, are known to inhibit the proliferation of cultured breast cancer cells. nih.gov A specific analog, 1α,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol (Ro24-5531), which is structurally similar to this compound, has been shown to be 10 to 100 times more potent than the parent compound, 1,25-dihydroxyvitamin D3, in inhibiting the proliferation of human breast cancer cell lines in vitro. aacrjournals.org

Studies on 1,25-dihydroxyvitamin D3 have demonstrated that it can retard the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231, and MDA-MB-468) breast cancer cells in a dose-dependent manner. nih.gov This growth arrest is mediated by the upregulation of p53 and the downregulation of cyclin-D1 and Bcl2 expression levels. nih.gov Another synthetic vitamin D analog, EB1089, has also been shown to inhibit the proliferation of breast cancer cells and induce apoptosis. nih.gov

Effects on Rat Osteosarcoma Cells

Research on the effects of vitamin D compounds on rat osteosarcoma cells has primarily focused on the parent molecule, 1,25-dihydroxyvitamin D3. This hormone has been shown to have a biphasic effect on the proliferation of osteoblastic cells derived from rat osteosarcoma (ROS 17/2.8). direct-ms.org At high concentrations, it can inhibit proliferation, while at lower concentrations, it may have a stimulatory effect. direct-ms.org Specifically, 1,25-dihydroxyvitamin D3 was found to increase cell proliferation twofold at 14 days in a serum-free medium. direct-ms.org It also induces pronounced changes in cell shape, characterized by retracting processes and cell rounding. direct-ms.org While direct data on the specific effects of this compound on rat osteosarcoma cell proliferation is limited, the known actions of its parent compound suggest a potential role in modulating the growth of these cells.

Modulation of Normal Cell Proliferation (e.g., keratinocytes, chondrocytes)

This compound has been shown to modulate the proliferation of normal cells, such as chondrocytes and keratinocytes.

In vitro studies on avian chondrocytes revealed that this compound (RO 23-7553) and 1,25-dihydroxyvitamin D3 have similar potencies in regulating chondrocyte proliferation. aacrjournals.org They both displayed biphasic concentration effects, meaning their impact on proliferation can vary depending on the concentration used. aacrjournals.org

Regarding keratinocytes, the parent compound 1,25-dihydroxyvitamin D3 is known to decrease proliferation and promote terminal differentiation. researchgate.net The sensitivity of keratinocytes to vitamin D3 analogs and the direction of the response (stimulation or inhibition of proliferation) are dependent on factors such as cell density, and the availability of serum and calcium. researchgate.net For instance, when added to less confluent keratinocyte cultures (30%), 1,25-dihydroxyvitamin D3 has a marked antiproliferative effect. researchgate.net In contrast, in more confluent cultures (50-60%) in a serum-free medium with low calcium, the stimulation of proliferation is minimal or non-existent. researchgate.net

Induction of Cellular Differentiation

A key biological activity of this compound is its ability to induce cellular differentiation, a process by which cells become more specialized. This effect is particularly prominent in myeloid leukemia cells.

This vitamin D analog is very potent in inducing the differentiation of myeloid leukemic cells in vitro. nih.gov This action is a crucial aspect of its potential as an anti-cancer agent, as it can cause malignant cells to mature into non-proliferating, functional cell types. mdpi.com

The parent compound, 1,25-dihydroxyvitamin D3, is a well-established inducer of differentiation in myeloid cell lines such as HL-60 and U937. nih.govmdpi.com In HL-60 cells, it induces differentiation into mature myeloid cells with characteristics of monocytes and macrophages. nih.gov This process is receptor-mediated and is associated with the expression of differentiation markers like CD14. Similarly, in U937 cells, 1,25-dihydroxyvitamin D3 induces maturation into a monocyte/macrophage phenotype. mdpi.com The differentiation process in these cells is preceded by a transient proliferative burst followed by cell cycle arrest. mdpi.com

Beyond leukemia cells, vitamin D compounds also promote differentiation in other cell types. In human colon cancer cells (CaCo-2), this compound was found to stimulate alkaline phosphatase activity, which is a marker of differentiation in these cells. nih.gov In normal human keratinocytes, 1,25-dihydroxyvitamin D3 stimulates the terminal differentiation of suprabasal cells into corneocytes. nih.gov

Interactive Data Table: Induction of Cellular Differentiation by Vitamin D Compounds

| Compound | Cell Line | Differentiation Outcome |

| This compound | Myeloid Leukemic Cells | Potent induction of differentiation |

| 1,25-dihydroxyvitamin D3 | HL-60 | Differentiation to monocytes/macrophages |

| 1,25-dihydroxyvitamin D3 | U937 | Maturation to monocyte/macrophage phenotype |

| This compound | CaCo-2 (Colon Cancer) | Increased alkaline phosphatase activity |

| 1,25-dihydroxyvitamin D3 | Human Keratinocytes | Stimulation of terminal differentiation |

Myeloid Leukemia Cell Differentiation

This compound is recognized as a potent agent for inhibiting proliferation and inducing the differentiation of myeloid leukemic cells in laboratory settings. nih.gov Studies have demonstrated that this analog effectively encourages these cancerous cells to mature into more functional, non-proliferating cells. nih.gov Its activity in this regard is significant because it shows a strong capacity for differentiation induction while being substantially less active in causing hypercalcemia, a common side effect associated with the parent vitamin D hormone, 1,25-dihydroxyvitamin D3. nih.gov

In comparative studies, this compound was found to be 300 times less active in mediating intestinal calcium absorption and bone calcium mobilization than 1,25-dihydroxyvitamin D3. nih.gov This characteristic highlights its potential as a therapeutic agent that can differentiate leukemic cells with a lower risk of elevating blood calcium levels. nih.gov

Table 1: In Vitro Differentiation Effects on Myeloid Leukemia Cells

| Feature | Observation | Source |

|---|---|---|

| Primary Activity | Potent inhibitor of proliferation and inducer of differentiation in myeloid leukemic cells. | nih.gov |

| Comparative Calcemic Effect | 300-fold less active in intestinal calcium absorption and bone calcium mobilization compared to 1,25-dihydroxyvitamin D3. | nih.gov |

Differentiation in Colon Cancer Cells

Based on the available search results, there is no specific information regarding the direct effects of this compound on the differentiation of colon cancer cells. Research has focused on other vitamin D analogs or the parent compound, 1,25-dihydroxyvitamin D3, in this context.

Chondrocyte Differentiation in Avian Models

In in vitro studies using avian (chick) chondrocytes, this compound (also referred to as RO 23-7553) demonstrated similar potency to the parent compound, 1,25-dihydroxyvitamin D3, in regulating chondrocyte proliferation and differentiation. aacrjournals.org Both compounds displayed biphasic concentration effects, meaning their impact varied with their concentration levels in the culture. aacrjournals.org

However, the in vitro efficacy did not translate to in vivo models of tibial dyschondroplasia (TD), a condition in chicks characterized by inhibited chondrocyte differentiation. While 1,25-dihydroxyvitamin D3 effectively reduced the incidence of TD, this compound was found to be ineffective in preventing the condition in live birds. aacrjournals.org This discrepancy is suggested to result from the analog's significantly lower affinity (1000 times less) for the plasma vitamin D binding protein (DBP) and the chondrocyte receptor compared to 1,25-dihydroxyvitamin D3, which may lead to different binding and clearance rates in a living organism. aacrjournals.org

Table 2: Effects on Avian Chondrocyte Differentiation

| System | Compound | Potency/Effect | In Vivo Efficacy (TD Prevention) | Source |

|---|---|---|---|---|

| In Vitro | This compound | Similar potency to 1,25(OH)2D3 in regulating proliferation and differentiation. | Not Applicable | aacrjournals.org |

| In Vitro | 1,25-dihydroxyvitamin D3 | Similar potency to its analog in regulating proliferation and differentiation. | Not Applicable | aacrjournals.org |

| In Vivo | This compound | Ineffective (50% TD incidence vs. 55% in controls). | Low | aacrjournals.org |

| In Vivo | 1,25-dihydroxyvitamin D3 | Effective (10% TD incidence vs. 55% in controls). | High | aacrjournals.org |

Modulation of Cell Cycle Progression

G0/G1 Phase Arrest

There is no specific information in the provided search results indicating that this compound causes cell cycle arrest in the G0/G1 phase. While its antiproliferative effects are noted, the specific mechanism of cell cycle modulation is detailed for the parent compound, 1,25-dihydroxyvitamin D3, which is known to induce G0/G1 arrest in various cell types. nih.govaacrjournals.orgmdpi.comendocrine-abstracts.orgnih.gov

Induction of Apoptosis Pathways

This compound has demonstrated notable efficacy in inhibiting the proliferation and promoting the differentiation of myeloid leukemic cells in laboratory studies. nih.gov This potent analog has also been shown to extend the survival time in mice with leukemia. nih.gov While these findings strongly suggest an impact on programmed cell death, or apoptosis, direct and detailed investigations into the specific apoptotic pathways triggered by this particular analog remain to be fully elucidated.

Research on the parent compound, 1,25-dihydroxyvitamin D3, provides a framework for potential mechanisms. In breast cancer cells, for instance, vitamin D derivatives have been observed to induce apoptosis by modulating the expression of key regulatory proteins. nih.gov Specifically, treatment has led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein p53. nih.gov Furthermore, the active form of vitamin D3 can sensitize resistant breast cancer cells to apoptosis, a process that may involve the activation of protein kinase C (PKC) and subsequent disruption of mitochondrial function, including the release of cytochrome c and the translocation of the Bax protein. nih.gov In the context of acute myeloid leukemia (AML), low doses of 1,25-dihydroxyvitamin D3 have been shown to work synergistically with arsenic trioxide to enhance the induction of apoptosis. nih.gov

These studies on related compounds suggest that this compound may similarly engage apoptotic machinery, potentially through the modulation of Bcl-2 family proteins and the mitochondrial pathway. However, further research is required to confirm these specific mechanisms for this analog.

Gene Expression Profiling and Transcriptional Regulation

The biological effects of vitamin D compounds are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates the transcription of numerous target genes. Analogs with modifications at key positions, such as the 16-ene-23-yne structure, can exhibit altered and often more potent transcriptional activity compared to the natural hormone. nih.gov

Identification of Novel VDR Target Genes

While comprehensive gene expression profiling studies specifically for this compound are not extensively available in the public domain, research on derivatives with similar structural features offers valuable insights. Studies on various 16-ene derivatives of 1,25-dihydroxyvitamin D3 have revealed that these analogs can be exceptionally potent transcriptional activators, in some cases stimulating gene expression at concentrations 100-fold lower than the parent compound. nih.gov This enhanced activity does not always correlate with a higher binding affinity for the VDR, suggesting that the structural modifications may influence the receptor's interaction with co-regulatory proteins and the transcriptional machinery. nih.gov The identification of the full spectrum of genes specifically regulated by this compound would require dedicated transcriptomic analyses, such as microarray or RNA-sequencing studies.

Quantitative Gene Expression Analysis (e.g., osteocalcin (B1147995), p21WAF1/CIP1, p27KIP1)

The regulation of specific target genes provides a more detailed picture of the cellular response to vitamin D analogs.

p21WAF1/CIP1 and p27KIP1 : These proteins are cyclin-dependent kinase inhibitors (CKIs) that play a crucial role in cell cycle arrest, a process often linked to apoptosis and differentiation. The parent compound, 1,25-dihydroxyvitamin D3, and other analogs have been shown to upregulate the expression of both p21 and p27 in various cancer cell lines, including pancreatic cancer. nih.gov This upregulation is considered an early event that contributes to the G1/S phase cell cycle block and subsequent growth inhibition. nih.gov In breast cancer cells, an increase in p21 protein levels has also been observed following treatment with vitamin D compounds. nih.gov It is highly probable that this compound also exerts its anti-proliferative effects at least in part through the induction of these critical cell cycle regulators.

| Gene | Regulation by Vitamin D Analogs | Cell Type | Implication |

| p21WAF1/CIP1 | Upregulation | Pancreatic Cancer Cells, Breast Cancer Cells | Cell Cycle Arrest (G1/S block) |

| p27KIP1 | Upregulation | Pancreatic Cancer Cells | Cell Cycle Arrest (G1/S block) |

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway that involves gene transcription, vitamin D compounds can also elicit rapid, non-genomic responses that are initiated at the cell membrane. These actions are mediated through a putative membrane-associated VDR and involve the activation of various second messenger systems.

A study investigating the structure-function relationship of several vitamin D3 analogs provided direct insight into the non-genomic activity of a closely related compound, 1,25-dihydroxy-16-ene-23-yne,26,27 F6-D3. nih.gov This hexafluorinated analog was found to bind effectively to the nuclear VDR but exhibited minimal to no activity in stimulating the opening of voltage-gated calcium channels, a hallmark of non-genomic signaling in osteosarcoma cells. nih.gov This suggests a potential dissociation between the genomic and non-genomic actions for analogs with this particular side-chain structure.

In contrast, a precursor molecule, 25-hydroxy-16-ene-23-yne-D3, was shown to be active in opening these calcium channels, despite having a poor affinity for the nuclear receptor. nih.gov These findings indicate that the structural modifications in the side chain of vitamin D3 analogs are critical determinants of their ability to engage non-genomic signaling pathways. The general landscape of non-genomic vitamin D signaling includes the activation of phospholipase C, protein kinase C, and mitogen-activated protein (MAP) kinases. mdpi.com However, the specific involvement of these pathways in the actions of this compound requires further investigation.

| Compound | Nuclear VDR Binding | Ca2+ Channel Activation (Non-Genomic) |

| 1,25-dihydroxy-16-ene-23-yne,26,27 F6-D3 | High | Low/None |

| 25-hydroxy-16-ene-23-yne-D3 | Low | High |

Biological Activities in Preclinical Animal Models

Effects on Myeloid Leukemia Progression in Murine Models

In murine models of myeloid leukemia, 1,25-Dihydroxy-16-ene-23-yne-vitamin D3 has demonstrated a significant capacity to prolong the survival of leukemic mice. pnas.orgnih.gov This analog is noted for its potent ability to inhibit the proliferation and induce the differentiation of myeloid leukemic cells in vitro. nih.gov

A study involving BALB/c mice injected with myeloid leukemic cells (WEHI 3BD+) showed that those treated with this compound had a significantly longer survival time compared to diluent-injected controls. pnas.orgnih.gov In one experiment, where control mice succumbed to leukemia by day 26, mice receiving the analog survived significantly longer, with the last mouse dying on day 50. pnas.orgnih.gov

Further experiments with varying numbers of injected leukemic cells continued to show the beneficial effect of the analog. With a lower initial number of leukemic cells, a significant portion of the treated mice remained disease-free for an extended period. pnas.org For instance, after injecting 1.5 x 10^4 leukemic cells, 43% of the mice treated with the analog were still free of disease at day 180, compared to only 13% of the control group. pnas.org These findings underscore the significant potential of this compound in impeding the progression of myeloid leukemia in these models. pnas.orgnih.gov

| Leukemic Cell Inoculum | Treatment Group | Median Survival (Days) | Percent Disease-Free at Day 180 |

|---|---|---|---|

| 2.5 x 10⁵ | Control | ~26 | Not Reported |

| 2.5 x 10⁵ | This compound | >50 | Not Reported |

| 1.5 x 10⁴ | Control | Not Reported | 13% |

| 1.5 x 10⁴ | This compound | Not Reported | 43% |

Modulation of Mammary Carcinogenesis in Rodent Models

While direct in-vivo studies on the effect of this compound on mammary carcinogenesis in rodent models are not extensively documented in the reviewed literature, research on the parent compound, 1,25-dihydroxyvitamin D3, and other analogs provides insights into the potential role of vitamin D compounds in this area. It has been shown that vitamin D derivatives can induce the regression of experimental mammary tumors in vivo. nih.gov For instance, the synthetic vitamin D analog EB1089 was found to be highly effective at inhibiting tumor progression in a rat mammary tumor model. nih.gov

Studies on mouse xenograft models of breast cancer have demonstrated that dietary vitamin D3 and administered calcitriol (B1668218) (1,25-dihydroxyvitamin D3) can exhibit equivalent anticancer activity. oup.com These compounds have been shown to inhibit the growth of MCF-7 breast cancer xenografts in nude mice. oup.com While these findings are promising for the class of vitamin D compounds, further research is necessary to specifically elucidate the in-vivo efficacy of this compound in rodent models of mammary carcinogenesis.

Impact on Colonic Tumorigenesis in Rat Models

Research into the effects of vitamin D compounds on colon cancer has shown promise. While direct studies on this compound are limited, a closely related analog, 1α,25-Dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol, has been shown to inhibit azoxymethane-induced colonic tumorigenesis in rat models. mdpi.com Furthermore, studies on Apc(min) mice, a genetic model for intestinal tumorigenesis, have demonstrated that administration of 1,25(OH)2-D3 and its analogs can lead to a significant decrease in the total intestinal tumor load. mdpi.com These findings suggest a protective role for this class of vitamin D analogs in the context of colon cancer. mdpi.com

Efficacy in Retinoblastoma Transgenic Mouse Models

The in-vivo efficacy of this compound has been evaluated in transgenic mouse models of heritable retinoblastoma. nih.gov In a study using beta-luteinizing hormone-Tag (LH beta-Tag) transgenic mice, treatment with the analog resulted in a significant reduction in tumor size. nih.gov The tumors in the experimental group showed a 21% smaller cross-sectional area compared to the control group. nih.gov

Another study in athymic nude mice injected with Y-79 human retinoblastoma cells found that treatment with this compound significantly reduced the growth of these tumors. researchgate.net The average tumor size in the treated mice was significantly smaller than in the control mice. researchgate.net These results suggest that this compound may have potential as a therapeutic agent in the management of retinoblastoma. nih.govresearchgate.net

| Animal Model | Treatment Group | Average Tumor Size | Reference |

|---|---|---|---|

| LH beta-Tag Transgenic Mice | Control | 1.12 +/- 0.12 mm² (cross-sectional area) | nih.gov |

| LH beta-Tag Transgenic Mice | This compound | 0.88 +/- 0.08 mm² (cross-sectional area) | nih.gov |

| Athymic Nude Mice with Y-79 Xenografts | Control | 3.45 cm³ (volume) | researchgate.net |

| Athymic Nude Mice with Y-79 Xenografts | This compound | 1.55 cm³ (volume) | researchgate.net |

Influence on Chondrocyte Development and Tibial Dyschondroplasia in Avian Models

In avian models, the influence of this compound (also referred to as RO 23-7553) on chondrocyte development and tibial dyschondroplasia (TD) has been investigated. In vitro, both this analog and 1,25-dihydroxyvitamin D3 displayed similar potencies in regulating the proliferation and differentiation of chick chondrocytes. nih.gov

However, in in-vivo studies, while 1,25-dihydroxyvitamin D3 was effective in reducing the incidence of TD in chicks, this compound was found to be ineffective. nih.gov The incidence of TD in birds treated with the analog was 50%, which was comparable to the control group's 55%, whereas the group treated with 1,25-dihydroxyvitamin D3 had a much lower incidence of 10%. nih.gov This discrepancy between in-vitro and in-vivo effects may be attributable to the analog's significantly lower affinity for the plasma vitamin D binding protein (DBP) and the chondrocyte receptor compared to 1,25-dihydroxyvitamin D3. nih.gov

Immunomodulatory Effects in Murine Models (e.g., Dendritic Cell Modulation)

The immunomodulatory properties of vitamin D compounds have been a significant area of research. While specific studies on the immunomodulatory effects of this compound in murine models are not widely available, research on a closely related analog, 1α,25(OH)2-16-ene-23-yne-26,27-hexafluoro-19-nor-vitamin D3, provides valuable insights. This analog has been shown to inhibit the maturation of dendritic cells (DCs) both in vitro and in vivo. pnas.org Conditioning of bone marrow cultures with this analog resulted in an accumulation of immature DCs. pnas.org In an in-vivo model, DCs conditioned with the analog failed to sensitize for an antigen-specific immune response and instead promoted prolonged survival of subsequent skin grafts expressing the same antigen. pnas.org This suggests that this class of vitamin D analogs can promote a persistent state of immaturity in dendritic cells, thereby modulating immune responses. pnas.org

Comparative Studies of Biological Potency with 1,25-Dihydroxyvitamin D3 in Animal Models

Comparative studies have revealed significant differences in the biological potency of this compound and the naturally active form, 1,25-dihydroxyvitamin D3.

In the context of myeloid leukemia in murine models, this compound demonstrated a superior ability to prolong survival time compared to 1,25-dihydroxyvitamin D3. pnas.orgnih.gov

Conversely, in avian models of tibial dyschondroplasia, 1,25-dihydroxyvitamin D3 was effective at preventing the condition, whereas this compound was not. nih.gov This difference in efficacy is thought to be related to the analog's lower binding affinity for the vitamin D binding protein and the chondrocyte receptor. nih.gov

In terms of calcemic activity, this compound is significantly less potent than 1,25-dihydroxyvitamin D3. It is reported to be about 300 times less active in mediating intestinal calcium absorption and bone calcium mobilization. nih.gov Furthermore, it is 10 to 25 times less potent in causing hypercalcemia in BALB/c mice. nih.gov

In retinoblastoma models, both compounds showed anti-tumor effects, but this compound was investigated as a potentially less toxic alternative. researchgate.net

| Biological Activity | This compound | 1,25-Dihydroxyvitamin D3 | Animal Model | Reference |

|---|---|---|---|---|

| Prolongation of Survival in Myeloid Leukemia | Significantly longer survival | Nearly identical survival to control | Murine | pnas.orgnih.gov |

| Prevention of Tibial Dyschondroplasia | Ineffective (50% incidence) | Effective (10% incidence) | Avian | nih.gov |

| Calcemic Activity (Intestinal Ca Absorption & Bone Ca Mobilization) | ~300 times less active | Baseline | Not specified | nih.gov |

| Hypercalcemic Potential | 10-25 times less potent | Baseline | Murine | nih.gov |

Metabolic Pathways and Pharmacokinetic Studies in Research Models

Resistance to C-24 Oxidation Pathway

The primary catabolic route for the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is the C-24 oxidation pathway. nih.gov This process is initiated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), which hydroxylates the side chain at the C-24 position, leading to a cascade of reactions that ultimately form calcitroic acid, an inactive metabolite destined for excretion. nih.govuniprot.org This pathway is crucial for regulating the concentration of active vitamin D and preventing potential toxicity. nih.govmedlineplus.gov

However, synthetic analogs like 1,25-dihydroxy-16-ene-23-yne-vitamin D3 have been specifically designed with altered side chain structures to resist this metabolic degradation. nih.gov Research has demonstrated that the modifications in its side chain—specifically the introduction of a double bond at C-16 (16-ene) and a triple bond at C-23 (23-yne)—effectively prevent metabolism through the C-24 oxidation pathway. nih.gov This structural resistance to CYP24A1-mediated breakdown is a key feature of the analog, distinguishing it from its natural counterpart. nih.gov The inability of CYP24A1 to act on this analog contributes to its altered pharmacokinetic profile. nih.gov

Metabolism via C-3 Epimerization Pathway

With the C-24 oxidation pathway effectively blocked, this compound is metabolized through an alternative route known as the C-3 epimerization pathway. nih.gov This pathway involves the inversion of the hydroxyl group at the C-3 position of the A-ring from the β-orientation to the α-orientation. nih.gov

A pivotal study investigating the metabolism of this analog in rat osteosarcoma cells (UMR 106), which are known to express the C-3 epimerization pathway, confirmed this metabolic shunt. nih.gov The research team identified a major metabolite of this compound and confirmed its identity as the corresponding C-3 epimer. nih.gov The identification was rigorously verified through gas chromatography/mass spectrometry (GC/MS) analysis and by its co-migration with a synthetically created standard of the C-3 epimer on multiple high-performance liquid chromatography (HPLC) systems. nih.gov This finding illustrates that vitamin D analogs designed to resist side-chain oxidation can be effectively rerouted for metabolism through A-ring modifications. nih.gov

| Parent Compound | Metabolic Pathway | Resulting Metabolite | Cell Model | Source |

|---|---|---|---|---|

| This compound | C-3 Epimerization | 1α,25-dihydroxy-16-ene-23-yne-3-epi-vitamin D3 | Rat Osteosarcoma Cells (UMR 106) | nih.gov |

Role of Vitamin D Binding Protein (DBP) in Clearance and Distribution

Vitamin D binding protein (DBP) is the primary carrier for vitamin D and its metabolites in the bloodstream. nih.gov Over 85% of circulating 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D3 are bound to DBP, with a smaller fraction attached to albumin. nih.govnih.gov This binding is critical as it prolongs the half-life of vitamin D metabolites and creates a circulating reservoir. nih.gov The "free hormone hypothesis" suggests that only the unbound fraction of the hormone is biologically active and able to enter target cells to exert its effects. nih.gov

The binding affinity of a vitamin D compound to DBP significantly influences its clearance rate and distribution to tissues. While specific pharmacokinetic studies detailing the binding affinity and clearance of this compound by DBP are not extensively documented in the available research, the principles of DBP function apply. It is known that epimeric forms of vitamin D metabolites exhibit a reduced binding affinity for DBP. nih.gov For instance, the C-3 epimer of 25(OH)D3 binds to DBP with approximately 36-46% of the affinity of the non-epimeric form. nih.gov This suggests that the metabolites generated from this compound via the C-3 epimerization pathway would likely have a different pharmacokinetic profile, potentially including more rapid clearance, compared to metabolites that bind more tightly to DBP.

Identification of Novel Metabolites and Their Biological Relevance

The primary novel metabolite identified for this compound is its C-3 epimer, 1α,25-dihydroxy-16-ene-23-yne-3-epi-vitamin D3. nih.gov This metabolite arises because the analog's primary degradation route, C-24 oxidation, is blocked, forcing its metabolism through the C-3 epimerization pathway. nih.gov The identity of this metabolite was unequivocally confirmed through advanced analytical techniques, including GC/MS and co-elution with a synthetic standard on HPLC. nih.gov

The biological relevance of C-3 epimers is an area of active research. While once thought to be inactive byproducts, it is now understood that these epimers can possess biological activity. nih.gov The epimeric form of calcitriol (B1668218), for example, has been shown to be capable of suppressing parathyroid hormone (PTH) secretion at concentrations similar to the non-epimeric form. nih.gov Although the epimer of 1,25-dihydroxyvitamin D3 has a much lower affinity for the vitamin D receptor (VDR), it can still influence cellular processes. nih.gov The specific biological activities of the C-3 epimer of this compound have not been detailed, but the discovery of its formation is significant, highlighting a crucial metabolic pathway for vitamin D analogs that are resistant to side-chain catabolism. nih.gov

Comparative Metabolic Stability with 1,25-Dihydroxyvitamin D3

The metabolic stability of this compound is markedly different from that of its natural counterpart, 1,25-dihydroxyvitamin D3 (calcitriol). nih.gov This difference is primarily due to the analog's engineered resistance to degradation by the CYP24A1 enzyme. nih.gov While calcitriol is readily hydroxylated at the C-24 position and subsequently inactivated, this compound bypasses this major catabolic pathway. nih.govuniprot.org

This resistance to C-24 oxidation inherently increases the metabolic stability and extends the biological lifetime of the parent analog compared to calcitriol. However, the compound is not metabolically inert; it is instead shunted into the C-3 epimerization pathway for eventual modification and clearance. nih.gov In contrast, C-3 epimerization is a less dominant pathway for the natural hormone under normal physiological conditions. nih.gov

This altered metabolic profile has tangible physiological consequences. For example, this compound is significantly less potent in causing hypercalcemia compared to 1,25-dihydroxyvitamin D3, a finding that reflects its distinct metabolism and activity profile. nih.gov

| Compound | Primary Metabolic Pathway | Susceptibility to C-24 Oxidation (CYP24A1) | Metabolism via C-3 Epimerization | Source |

|---|---|---|---|---|

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | C-24 Oxidation | High | Yes, but generally a less dominant pathway | nih.govuniprot.org |

| This compound | C-3 Epimerization | Resistant | Primary pathway due to blockage of C-24 oxidation | nih.gov |

Structure Activity Relationship Sar of 1,25 Dihydroxy 16 Ene 23 Yne Vitamin D3 Analogs

Impact of 16-ene-23-yne Moiety on VDR Binding and Biological Activities

The introduction of a double bond at the C16-C17 position (16-ene) and a triple bond at the C23-C24 position (23-yne) in the side chain of 1,25(OH)2D3 profoundly alters its biological profile. This specific modification, creating 1,25-dihydroxy-16-ene-23-yne-vitamin D3, has been shown to enhance the molecule's affinity for the vitamin D receptor (VDR). researchgate.net This increased binding is a key factor in its potent biological actions.

Research demonstrates that this analog is a powerful inhibitor of proliferation and an inducer of differentiation in myeloid leukemic cells in vitro. nih.gov A significant finding is the dissociation of these anti-cancer effects from the hormone's traditional calcemic activities. For instance, this compound is approximately 300 times less active in mediating intestinal calcium absorption and bone calcium mobilization compared to the natural hormone, 1,25(OH)2D3. nih.gov This reduced calcemic effect makes it a promising candidate for therapies where hypercalcemia is a major concern. researchgate.netnih.gov In studies with leukemic mice, this analog significantly prolonged survival time, highlighting its therapeutic potential. nih.gov

| Compound | Activity | Relative Potency |

|---|---|---|

| 1,25(OH)2D3 | Intestinal Calcium Absorption / Bone Calcium Mobilization | 1 (Reference) |

| This compound | Intestinal Calcium Absorption / Bone Calcium Mobilization | ~300 times less active |

| This compound | Inhibition of Leukemic Cell Proliferation | Very Potent |

Influence of 20-epi Configuration on VDR Binding and Metabolic Stability

This increased biological activity is attributed to a combination of factors:

Increased VDR Binding Affinity : The 20-epi-1,25(OH)2D3 analog (MC 1288) was found to bind to the bovine thymus VDR with five times greater affinity than the natural hormone. nih.gov

Reduced Catabolism : The same 20-epi analog was metabolized 36 times more slowly than 1,25(OH)2D3. nih.gov

Altered Protein Binding : Critically, 20-epi analogs exhibit greatly reduced binding to the vitamin D-binding protein (DBP) in plasma. nih.gov This lower affinity for DBP increases the concentration of the free, active analog available to enter target cells and bind to the VDR.

While the 16-ene-23-yne modification blocks the primary side-chain catabolism pathway (C-24 oxidation), these analogs can still be metabolized through A-ring modifications, specifically C-3 epimerization. nih.gov Interestingly, the 20-epi configuration significantly affects this alternative pathway. The rate of C-3 epimerization for 1,25(OH)2-16-ene-23-yne-20-epi-D3 is about 10 times greater than that of the non-epi version, demonstrating that side-chain structure can influence A-ring metabolism. nih.gov

| Parameter | 1,25(OH)2D3 (Calcitriol) | 20-epi-1,25(OH)2D3 (MC 1288) |

|---|---|---|

| VDR Binding Affinity | Reference | 5x Greater |

| Rate of Metabolism | Reference | 36x Slower |

| Binding to Plasma DBP | Normal | Negligible |

| Induction of hGH Activity (in vitro) | Reference | 10-30x More Efficient |

Effects of Hexafluoro (B1673141) Modifications on Potency and Metabolism

Introducing fluorine atoms into the vitamin D side chain is a common strategy to block metabolic degradation and enhance potency. Specifically, the addition of six fluorine atoms at the C26 and C27 positions (hexafluoro modification) creates highly stable analogs. These modifications effectively prevent the C-24 oxidation pathway, which is a primary route for deactivating 1,25(OH)2D3. nih.gov

When this modification is applied to 1,25(OH)2D3, the metabolism is redirected. Instead of C-24 hydroxylation, the molecule undergoes C-23 hydroxylation, leading to the accumulation of a different, bioactive metabolite. nih.gov When combined with the 16-ene-23-yne scaffold, as in 1α,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol, the result is a potent, non-calcemic analog. nih.gov This compound has demonstrated efficacy in inhibiting colon tumorigenesis in animal models without inducing hypercalcemia, a major advantage over the parent hormone. nih.gov The clinical use of other hexafluoro analogs, such as Falecalcitriol, for treating secondary hyperparathyroidism further underscores the therapeutic utility of this modification. researchgate.net

Role of 1-Hydroxyl Group and its Substitutions (e.g., 1-fluoro)

The 1α-hydroxyl group on the A-ring is indispensable for the biological activity of vitamin D. This group, along with the 3β-hydroxyl group, anchors the ligand within the VDR's ligand-binding pocket through a critical network of hydrogen bonds. nih.gov The 1α-hydroxyl group specifically forms hydrogen bonds with the amino acid residues Ser233 and Arg270 of the VDR. nih.gov These interactions are crucial for stabilizing the receptor in its active conformation, which is necessary for the subsequent recruitment of co-activator proteins and initiation of gene transcription. nih.govnih.gov

The essential nature of this group is demonstrated by structure-activity relationship studies where it is altered or removed. For example, the synthesis of 1,25-difluorovitamin D3, where the hydroxyl groups at both C1 and C25 are replaced by fluorine atoms, results in a compound that is devoid of any biological activity. nih.gov This confirms that the hydrogen-bonding capability of the 1α-hydroxyl group is a non-negotiable requirement for VDR-mediated hormonal function.

Correlation of Structural Features with Selective VDR-Mediated Effects

The development of therapeutically useful vitamin D analogs hinges on the ability to correlate specific structural modifications with desired selective biological outcomes. The this compound family of compounds provides clear examples of this principle.

16-ene-23-yne Moiety for Selectivity : This side-chain structure is directly correlated with a dissociation of effects. It enhances VDR binding and anti-proliferative activity while significantly reducing calcemic activity. researchgate.netnih.gov This feature is key to developing non-hypercalcemic agents.

20-epi Configuration for Potency : The inversion of stereochemistry at C20 boosts potency through a multi-faceted mechanism. It increases intrinsic VDR binding affinity while simultaneously reducing affinity for the plasma DBP, thereby increasing the bioavailability of the active compound to target tissues. nih.gov This leads to a more powerful cellular response.

Hexafluoro Modification for Stability and Safety : The addition of hexafluoro groups at the end of the side chain blocks the main catabolic pathway, enhancing the metabolic stability and half-life of the compound. nih.gov This resistance to degradation contributes to sustained activity and, when combined with other features like the 16-ene moiety, helps create potent analogs with minimal calcemic side effects. nih.gov

Together, these structural features allow for the rational design of vitamin D analogs where the potent, non-classical effects on cell growth and differentiation are amplified, while the classical, and often problematic, effects on systemic calcium levels are suppressed. This selective activity is crucial for the potential application of these compounds in oncology and immunology. nih.govnih.gov

Advanced Analytical Methodologies for Research Characterization

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D compounds, enabling the separation of the parent compound from its various metabolites and from interfering substances in biological samples. researchgate.netfrontierspartnerships.org Both normal-phase and reversed-phase HPLC systems are utilized, with the choice depending on the specific analytical requirements.

Normal-phase HPLC, often using silica (B1680970) columns, is effective for separating highly polar compounds that are not well-retained on reversed-phase columns. researchgate.net For instance, a method using a normal-phase silica column has been reported for the separation of 1,25-dihydroxyvitamin D3 and its analog, 25-hydroxy-16-ene-23-yne vitamin D3. researchgate.net Reversed-phase HPLC, typically with C18 columns, is widely used due to its high hydrophobicity, making it suitable for separating nonpolar to moderately polar compounds like vitamin D and its metabolites. researchgate.netresearchgate.net

The main advantage of HPLC is its ability to separate different forms and metabolites, such as the D2 and D3 epimers, which is critical for accurate quantification. frontierspartnerships.org However, standard UV detection can lack the sensitivity required for the very low concentrations of active metabolites found in plasma. researchgate.netnih.gov For example, the detection limit for one HPLC-UV method was approximately 5 nmol/L, which may necessitate using larger sample volumes for low-level analysis. researchgate.net The sensitivity of HPLC methods can be significantly improved by coupling them with more advanced detection systems. researchgate.net

| Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Column Type | Normal-phase (e.g., Silica) and Reversed-phase (e.g., C18) columns are used. | A normal-phase silica column was used to separate 1,25-dihydroxy vitamin D3 and 25-hydroxy-16-ene-23-yne vitamin D3. | researchgate.net |

| Detection | Ultraviolet (UV) detection is common, typically at 264 nm. | Sensitivity with UV detection is often limited for low-concentration metabolites. | frontierspartnerships.orgresearchgate.net |

| Sample Preparation | Involves extraction from serum or plasma using organic solvents like acetonitrile (B52724) or methanol-isopropanol/hexane. | A single-step extraction using acetonitrile has been shown to be effective. | researchgate.net |

| Linearity | The concentration range over which the method provides a linear response. | A reported method showed linearity between 3.0–500 ng/mL for 25(OH)D3. | frontierspartnerships.org |

| Detection Limit | The lowest concentration of an analyte that can be reliably detected. | The lower limit of detection for one HPLC-UV method was 2.6 ng/mL for 25(OH)D3. | frontierspartnerships.org |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS, GC/MS, ESI-MS/MS) for Identification and Quantification of Compound and Metabolites

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is considered the gold standard for the measurement of vitamin D metabolites. amegroups.orgresearchgate.net This is due to its superior sensitivity and specificity compared to other methods like immunoassays. bham.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted method for the quantitative analysis of vitamin D analogs in research and clinical settings. nih.govresearchgate.net This technique combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of tandem mass spectrometry. amegroups.org LC-MS/MS can simultaneously measure multiple vitamin D metabolites in a single run, providing a more comprehensive profile of vitamin D status. nih.govnih.gov The use of multiple reaction monitoring (MRM) mode enhances selectivity, allowing for the differentiation of compounds with identical masses, such as isomers and epimers. nih.govnih.gov For instance, LC-MS/MS methods have been developed to separate 1,25(OH)₂D₃ from its C-3 epimer, which can be crucial as certain structural modifications, like the 20-epi modification, can significantly alter the rate of C-3 epimerization. mdpi.comnih.gov The ionization source is a critical component; while electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) is often preferred for low-concentration metabolites like 1,25-dihydroxyvitamin D as it can reduce matrix effects and improve sensitivity. amegroups.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of vitamin D compounds. The identity of the C-3 epimer of 1α,25(OH)2-16-ene-23-yne-D3 has been confirmed using GC-MS analysis. nih.gov Often, derivatization is required to increase the volatility and ionization ability of the vitamin D compounds for GC-MS analysis. amegroups.orgnih.gov For example, trimethylsilylation (TMS) is a common derivatization process that enhances the ionization of the compound, allowing for detection at low concentrations. nih.gov High-resolution selected ion monitoring in GC-MS has enabled the quantification of vitamin D analogs at levels as low as 2 pg/ml. deepdyve.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) , when coupled with on-line capillary liquid chromatography, has been instrumental in characterizing the metabolic pathway of 1,25-dihydroxy-16-ene vitamin D3. nih.gov This approach allowed for the tentative discovery of a new metabolite, 1,23,25-trihydroxy-24-oxo-16-ene vitamin D3, and enabled pharmacokinetic studies at physiological concentrations (ng/mL), which was not feasible with HPLC-UV detection alone. nih.gov The mass spectrometric sensitivity for quantification was found to be about 20-fold better than UV detection in these studies. nih.gov

| Technique | Key Feature | Application Example | Reference |

|---|---|---|---|

| LC-MS/MS | High sensitivity and specificity; simultaneous measurement of multiple metabolites. | Quantification of 10 different vitamin D metabolites in a single high-throughput method. | nih.gov |

| GC-MS | Confirmatory analysis, often requires derivatization. | Confirmation of the C-3 epimer of 1α,25(OH)2-16-ene-23-yne-D3. | nih.gov |

| ESI-MS/MS | High sensitivity for studying metabolic pathways at physiological levels. | Characterization of the C-24 oxidative metabolic pathway of 1,25-dihydroxy-16-ene vitamin D3. | nih.gov |

| Ionization Mode | Positive ion mode is commonly used for vitamin D analogs. | Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are frequently employed. | nih.govacs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity. | MRM was used to monitor and quantify various vitamin D analytes and separate them from interfering isobars. | nih.gov |

Application of Advanced Detection Techniques (e.g., Electrochemical Detection, APPI)

To overcome the sensitivity limitations of traditional UV detection and enhance the specificity of mass spectrometry, advanced detection techniques have been applied to the analysis of vitamin D analogs.

Electrochemical Detection (ECD) , when coupled with HPLC, offers a significant improvement in sensitivity. researchgate.net An analytical method using normal-phase HPLC with an electrochemical detector reported a 1000-fold improvement in sensitivity for the detection of 1,25-dihydroxy vitamin D3 and 25-hydroxy-16-ene-23-yne vitamin D3 compared to UV detection. researchgate.net This method achieved a detection limit of approximately 3 pg/ml and was also able to detect degradation products that were not visible with UV detection. researchgate.net Electrochemical biosensors, which combine the specificity of biological recognition elements (like enzymes or antibodies) with the sensitivity of electrochemical transducers, are also being developed for rapid and cost-effective vitamin D detection. nih.govresearchgate.net

Atmospheric Pressure Photoionization (APPI) is a more specific ionization technique for LC-MS/MS compared to APCI and ESI. thermofisher.com The use of an APPI source can further improve the analytical sensitivity for detecting vitamin D metabolites. thermofisher.com A highly sensitive LC-MS/MS method using immunoextraction followed by APPI was developed for the quantification of 1α,25-dihydroxyvitamin D2 and D3. This method achieved a lower limit of quantitation (LLOQ) of 5 pg/mL for both analytes, demonstrating better sensitivity than a comparable method using an APCI source. thermofisher.com

Q & A

Q. How should researchers address inter-laboratory variability in measuring 1,25-dihydroxy-vitamin D metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.